3-O-ethyl 6-O-methyl 4-(4-hydroxyanilino)quinoline-3,6-dicarboxylate;hydrochloride
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Overview
Description
3-O-ethyl 6-O-methyl 4-(4-hydroxyanilino)quinoline-3,6-dicarboxylate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its quinoline core structure, which is modified with ethyl, methyl, and hydroxyanilino groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-ethyl 6-O-methyl 4-(4-hydroxyanilino)quinoline-3,6-dicarboxylate;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of an appropriate quinoline derivative with ethyl and methyl groups, followed by the introduction of the hydroxyanilino group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its hydrochloride salt form. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-O-ethyl 6-O-methyl 4-(4-hydroxyanilino)quinoline-3,6-dicarboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a base or a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can result in a variety of functionalized quinoline compounds.
Scientific Research Applications
3-O-ethyl 6-O-methyl 4-(4-hydroxyanilino)quinoline-3,6-dicarboxylate;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-O-ethyl 6-O-methyl 4-(4-hydroxyanilino)quinoline-3,6-dicarboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, its quinoline core structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes. The presence of the hydroxyanilino group may enhance its binding affinity to specific proteins or receptors, further modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial compound with structural similarities.
Uniqueness
3-O-ethyl 6-O-methyl 4-(4-hydroxyanilino)quinoline-3,6-dicarboxylate;hydrochloride is unique due to the specific combination of functional groups attached to the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further distinguish it from other similar compounds.
Properties
IUPAC Name |
3-O-ethyl 6-O-methyl 4-(4-hydroxyanilino)quinoline-3,6-dicarboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5.ClH/c1-3-27-20(25)16-11-21-17-9-4-12(19(24)26-2)10-15(17)18(16)22-13-5-7-14(23)8-6-13;/h4-11,23H,3H2,1-2H3,(H,21,22);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBLDFFTKKLSBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)O)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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